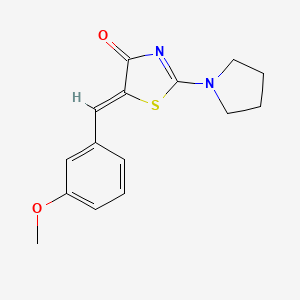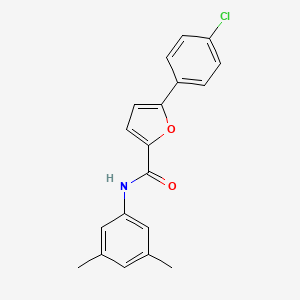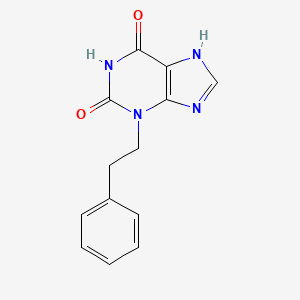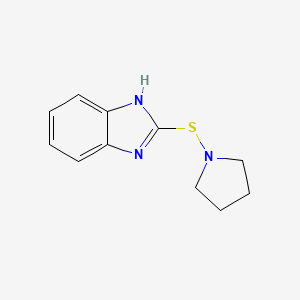
2-(1-pyrrolidinylthio)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-pyrrolidinylthio)-1H-benzimidazole, commonly known as PBIT, is a chemical compound with potential applications in the field of medicinal chemistry. PBIT is a benzimidazole derivative that is structurally similar to other benzimidazole derivatives, such as albendazole and mebendazole. PBIT has been studied for its potential use as an antitumor agent, as well as for its ability to inhibit certain enzymes involved in cancer and other diseases.
Mécanisme D'action
The mechanism of action of PBIT is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer and other diseases. PBIT has been shown to inhibit topoisomerase II, an enzyme that is involved in DNA replication and repair. PBIT has also been shown to inhibit carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
PBIT has been shown to have various biochemical and physiological effects. In vitro studies have shown that PBIT can induce apoptosis, or programmed cell death, in cancer cells. PBIT has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PBIT in lab experiments is its potential as an antitumor agent. PBIT has been shown to have potent antitumor activity in vitro, which makes it a promising candidate for further study. However, one limitation of using PBIT in lab experiments is its potential toxicity. PBIT has been shown to be toxic to normal cells at high concentrations, which may limit its use in clinical applications.
Orientations Futures
There are several future directions for research on PBIT. One direction is to further explore its potential as an antitumor agent. This could involve in vivo studies to determine its efficacy and toxicity in animal models, as well as further studies on its mechanism of action. Another direction is to explore its potential use in other diseases, such as infectious diseases or metabolic disorders. Finally, research could focus on developing new derivatives of PBIT with improved efficacy and reduced toxicity.
Méthodes De Synthèse
PBIT can be synthesized using a method that involves the reaction of 2-mercaptobenzimidazole with pyrrolidine in the presence of a catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product can be purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
PBIT has been studied extensively for its potential use as an antitumor agent. In vitro studies have shown that PBIT can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. PBIT has also been shown to inhibit certain enzymes involved in cancer and other diseases, such as topoisomerase II and carbonic anhydrase IX.
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylsulfanyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-6-10-9(5-1)12-11(13-10)15-14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKYEMXVWUHUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)SC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5736211.png)
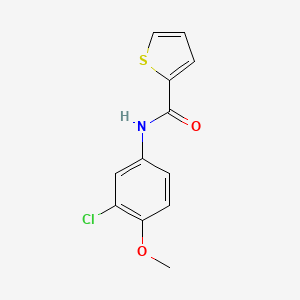
![1-{[(4-fluorophenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5736224.png)
![4-fluoro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5736231.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5736242.png)
![7-(4-methoxyphenyl)-5-methyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5736249.png)
![N,N-diisopropyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5736259.png)
![[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5736266.png)
![1-[(4-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5736283.png)
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-methylbenzenecarboximidamide](/img/structure/B5736286.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-(2-thienyl)acetamide](/img/structure/B5736288.png)
